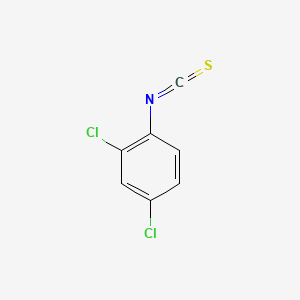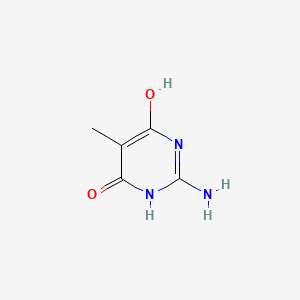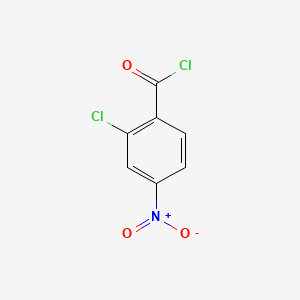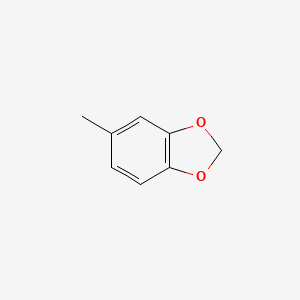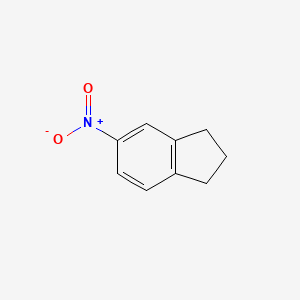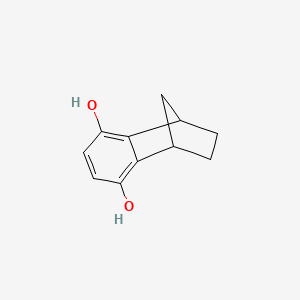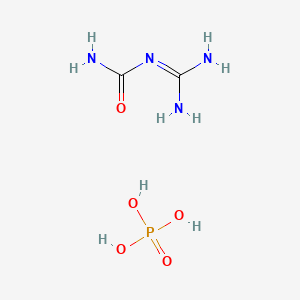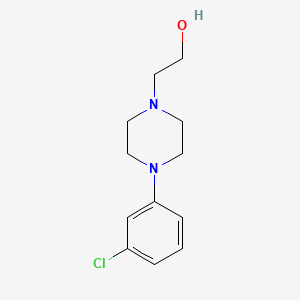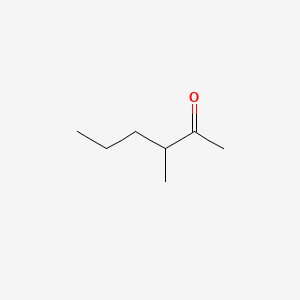
3-甲基己酮
描述
3-Methyl-2-hexanone, also known as 2-Methyl-3-hexanone, is an organic compound with the molecular formula C7H14O. It is a ketone, characterized by the presence of a carbonyl group (C=O) bonded to two hydrocarbon groups. This compound is used in various industrial applications due to its unique chemical properties .
科学研究应用
3-Methyl-2-hexanone has several applications in scientific research:
Chemistry: It is used as a solvent and intermediate in organic synthesis.
Biology: The compound is studied for its potential effects on biological systems, including its role as a metabolic intermediate.
Medicine: Research explores its potential use in drug development and as a biomarker for certain diseases.
Industry: It is utilized in the production of fragrances, flavors, and other industrial chemicals.
生化分析
Biochemical Properties
3-Methylhexan-2-one plays a role in biochemical reactions primarily as a substrate for certain enzymes. It interacts with enzymes such as alcohol dehydrogenases and ketone reductases, which catalyze the reduction of 3-Methylhexan-2-one to its corresponding alcohol. These interactions are crucial for the metabolism and detoxification of the compound within biological systems. Additionally, 3-Methylhexan-2-one can form adducts with proteins through nucleophilic addition reactions, potentially affecting protein function and stability .
Cellular Effects
The effects of 3-Methylhexan-2-one on various cell types and cellular processes are diverse. In hepatocytes, for example, 3-Methylhexan-2-one can induce oxidative stress by generating reactive oxygen species (ROS). This oxidative stress can lead to alterations in cell signaling pathways, such as the activation of the nuclear factor erythroid 2–related factor 2 (Nrf2) pathway, which is involved in the cellular response to oxidative stress. Furthermore, 3-Methylhexan-2-one can influence gene expression by modulating the activity of transcription factors and other regulatory proteins .
Molecular Mechanism
At the molecular level, 3-Methylhexan-2-one exerts its effects through several mechanisms. It can bind to and inhibit the activity of certain enzymes, such as cytochrome P450 monooxygenases, which are involved in the metabolism of various endogenous and exogenous compounds. This inhibition can lead to the accumulation of 3-Methylhexan-2-one and its metabolites, potentially causing toxic effects. Additionally, 3-Methylhexan-2-one can interact with DNA and RNA, leading to changes in gene expression and protein synthesis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Methylhexan-2-one can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and air. Long-term exposure to 3-Methylhexan-2-one in in vitro or in vivo studies has been shown to cause persistent oxidative stress and alterations in cellular function. These long-term effects can include changes in cell proliferation, apoptosis, and differentiation .
Dosage Effects in Animal Models
The effects of 3-Methylhexan-2-one vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function and metabolism. At higher doses, 3-Methylhexan-2-one can cause significant toxic effects, including liver and kidney damage, neurotoxicity, and reproductive toxicity. These adverse effects are often dose-dependent and can be exacerbated by prolonged exposure .
Metabolic Pathways
3-Methylhexan-2-one is involved in several metabolic pathways, including its reduction to the corresponding alcohol by alcohol dehydrogenases and its oxidation by cytochrome P450 enzymes. These metabolic pathways are essential for the detoxification and elimination of 3-Methylhexan-2-one from the body. The compound can also affect metabolic flux and metabolite levels by interacting with key enzymes and cofactors involved in energy metabolism .
Transport and Distribution
Within cells and tissues, 3-Methylhexan-2-one is transported and distributed through passive diffusion and active transport mechanisms. It can interact with transporters and binding proteins, such as albumin, which facilitate its distribution and localization within the body. The compound’s lipophilic nature allows it to accumulate in lipid-rich tissues, such as the liver and adipose tissue .
Subcellular Localization
3-Methylhexan-2-one is localized in various subcellular compartments, including the cytoplasm, mitochondria, and endoplasmic reticulum. Its activity and function can be influenced by its subcellular localization, as well as by post-translational modifications that direct it to specific organelles. For example, the compound’s interaction with mitochondrial enzymes can affect mitochondrial function and energy production .
准备方法
Synthetic Routes and Reaction Conditions: 3-Methyl-2-hexanone can be synthesized through several methods. One common approach involves the oxidation of 3-methylhexanol using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3). The reaction typically occurs under acidic conditions to facilitate the oxidation process .
Industrial Production Methods: In industrial settings, 3-Methyl-2-hexanone is often produced via catalytic hydrogenation of 3-methylhexanal. This process involves the use of a metal catalyst, such as palladium or platinum, under high pressure and temperature conditions to achieve the desired conversion .
化学反应分析
Types of Reactions: 3-Methyl-2-hexanone undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form carboxylic acids using strong oxidizing agents.
Reduction: The compound can be reduced to 3-methylhexanol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: It can participate in nucleophilic substitution reactions, where the carbonyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), typically in anhydrous solvents.
Substitution: Nucleophiles such as amines or alcohols, often under basic or acidic conditions.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: 3-Methylhexanol.
Substitution: Various substituted ketones depending on the nucleophile used.
作用机制
The mechanism of action of 3-Methyl-2-hexanone involves its interaction with various molecular targets. As a ketone, it can participate in hydrogen bonding and dipole-dipole interactions, influencing its reactivity and interactions with other molecules. The carbonyl group is particularly reactive, making it a key site for chemical reactions .
相似化合物的比较
2-Hexanone: Another ketone with a similar structure but different positioning of the methyl group.
3-Methyl-2-pentanone: A structurally related compound with a shorter carbon chain.
4-Methyl-2-pentanone: Similar in structure but with the methyl group on a different carbon atom.
Uniqueness: 3-Methyl-2-hexanone is unique due to its specific molecular structure, which imparts distinct chemical properties and reactivity. Its position of the methyl group and the length of the carbon chain differentiate it from other similar ketones, affecting its boiling point, solubility, and overall chemical behavior .
属性
IUPAC Name |
3-methylhexan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O/c1-4-5-6(2)7(3)8/h6H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYWYASONLSQZBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80870985 | |
| Record name | 3-Methylhexan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80870985 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2550-21-2 | |
| Record name | 3-Methyl-2-hexanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2550-21-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Methylhexan-2-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002550212 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Methylhexan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80870985 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-methylhexan-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.043 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the biological significance of 3-Methyl-2-hexanone?
A: 3-Methyl-2-hexanone serves as a pheromone in certain insect species. Specifically, it has been identified as a component of the aggregation pheromone produced by male Triatoma phyllosoma complex bugs .
Q2: Has the fragmentation pattern of 3-Methyl-2-hexanone been investigated?
A: Yes, the mass spectrometric fragmentation of 3-Methyl-2-hexanone has been studied, particularly in the context of the McLafferty rearrangement. This rearrangement, commonly observed in the mass spectrometry of carbonyl compounds, involves a characteristic hydrogen transfer and bond cleavage. While the study primarily focused on the deuterated analog (6,6,6-[2H3]-3-methylhexan-2-one), it provides insights into the potential fragmentation pathways of 3-Methyl-2-hexanone .
Q3: Can computational chemistry be used to study 3-Methyl-2-hexanone?
A: Absolutely. While the provided abstracts don't delve into specific simulations for 3-Methyl-2-hexanone, one article describes an ab initio linear response method for calculating Magnetic Circular Dichroism (MCD) spectra with a nonperturbative treatment of magnetic fields . This method could potentially be applied to study the electronic structure and chiroptical properties of 3-Methyl-2-hexanone.
Q4: Are there any other known natural sources of 3-Methyl-2-hexanone?
A: Yes, besides the Triatoma phyllosoma complex, 3-Methyl-2-hexanone has also been identified in the triatomine bug Dipetalogaster maximus . This suggests that this compound might play a role in the chemical ecology of other insect species as well.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


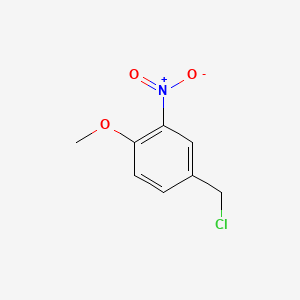
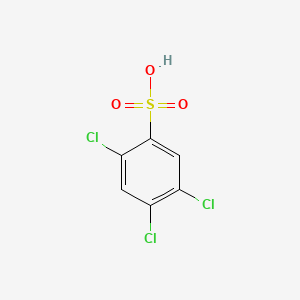

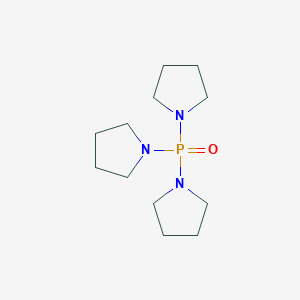

![2-Naphthalenecarboxamide, 3-hydroxy-4-[(4-methyl-2-nitrophenyl)azo]-N-(2-methylphenyl)-](/img/structure/B1360077.png)
